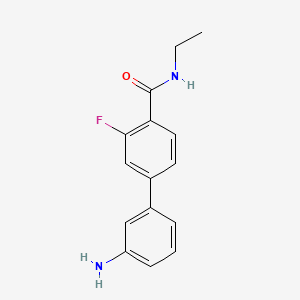

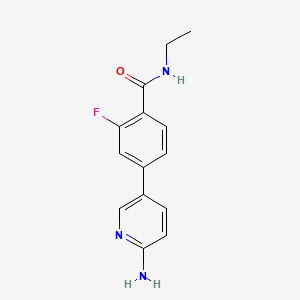

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide (4-APEFB) is an organofluorine compound that is widely used in scientific research and laboratory experiments. It has a wide range of applications in the field of chemistry, biochemistry and pharmacology. 4-APEFB has been studied for its unique properties, such as its ability to act as a catalyst in various reactions and its ability to interact with other compounds. This compound has also been studied for its biochemical and physiological effects, as well as its potential uses in the laboratory.

Scientific Research Applications

Radiochemical Synthesis and PET Imaging

A notable application involves the automated radiochemical synthesis of N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins, demonstrating its potential in positron emission tomography (PET) imaging for biological studies (Kiesewetter et al., 2011).

Serotonin Receptor Study

Research on [18F]p-MPPF, a derivative used for studying the serotonergic neurotransmission with PET, showcases the utility of fluorobenzamide derivatives in neurological research, highlighting their importance in understanding serotonin 5-HT1A receptors and neurotransmission (Plenevaux et al., 2000).

Electrochemical Oxidation

Electrochemical oxidation of amino-substituted benzamide derivatives, including those similar in structure to the compound of interest, has been studied for their potential antioxidant activity. These compounds' electrochemical behaviors provide insights into their ability to scavenge free radicals, which is crucial for developing new antioxidants (Jovanović et al., 2020).

Fluorinated Derivatives for Intracellular pH Measurement

Fluorinated o-aminophenol derivatives, related in function to the target compound, have been synthesized for measuring intracellular pH, demonstrating the versatility of fluorobenzamide derivatives in bioanalytical applications (Rhee et al., 1995).

properties

IUPAC Name |

4-(3-aminophenyl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-2-18-15(19)13-7-6-11(9-14(13)16)10-4-3-5-12(17)8-10/h3-9H,2,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBPXLNXMCJJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742948 |

Source

|

| Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide | |

CAS RN |

1373232-72-4 |

Source

|

| Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)